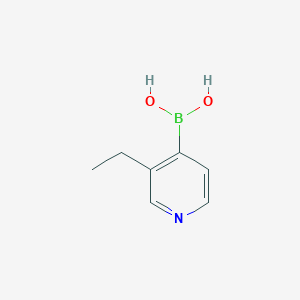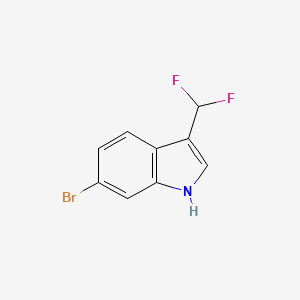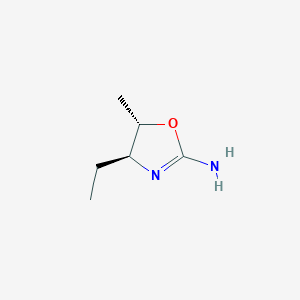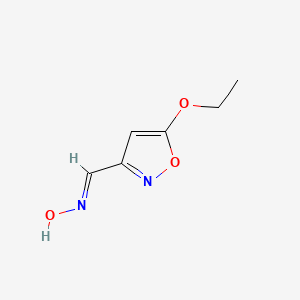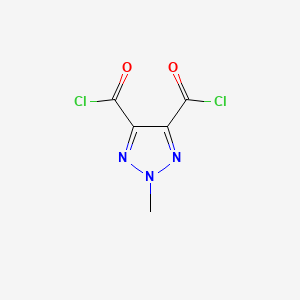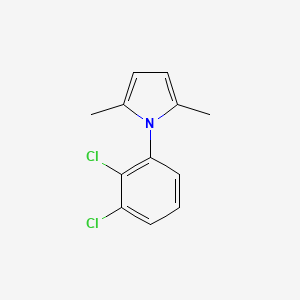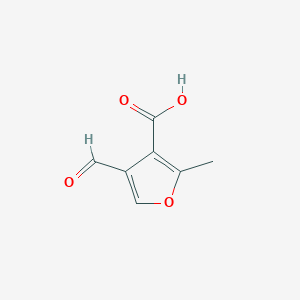
4-Formyl-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methylfuran-3-carboxylic acid is a carboxylic acid derivative with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . This compound is part of the furan family, which is known for its aromatic ring structure containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Formyl-2-methylfuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-formyl-2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biomass-derived furfural as a starting material . Furfural undergoes selective oxidation to produce the desired furan derivative. This method is advantageous due to its sustainability and the availability of biomass resources.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for converting formyl groups to hydroxyl groups.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions on the furan ring.
Major Products Formed
2,5-Furandicarboxylic Acid (FDCA): Formed through oxidation reactions.
4-Hydroxymethyl-2-methylfuran-3-carboxylic Acid: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-Formyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s formyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A dicarboxylic acid derivative of furan with applications in polymer production.
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various bio-based products.
Furfural: A precursor to many furan derivatives, including 4-Formyl-2-methylfuran-3-carboxylic acid.
Uniqueness
Its formyl group allows for selective oxidation and reduction reactions, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .
Propiedades
Fórmula molecular |
C7H6O4 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
4-formyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c1-4-6(7(9)10)5(2-8)3-11-4/h2-3H,1H3,(H,9,10) |
Clave InChI |
ZCXUHBGYWYVPTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CO1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


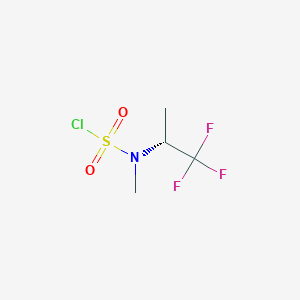
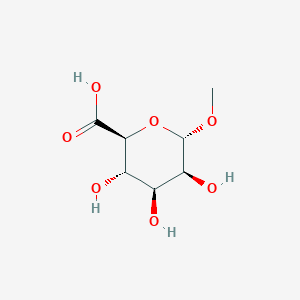
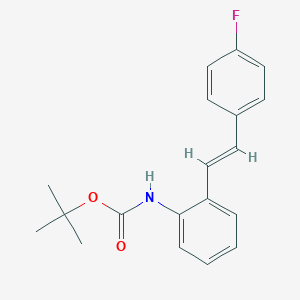
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
